(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid
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Overview
Description
Yzm18: is a synthetic organic compound known for its role as an inhibitor of the threonine aspartase, taspase 1 (TASP1). The structure of yzm18 is based on the preferred enzyme cleavage site Ac-Ile-Ser-Gln-Leu-Asp . Taspase 1 is a threonine protease responsible for cleaving the mixed-lineage leukemia protein to achieve proper HOX gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of yzm18 involves the incorporation of a reactive warhead in place of the P1 aspartic acid side chain or at the C-terminus of the peptide . The preparation methods include the use of vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid inhibitors .
Industrial Production Methods: : While specific industrial production methods for yzm18 are not detailed, the synthesis typically involves standard organic synthesis techniques such as peptide coupling reactions and the use of protecting groups to ensure selective reactions .
Chemical Reactions Analysis
Types of Reactions: : Yzm18 undergoes various types of reactions, including substitution reactions where the reactive warhead is positioned in place of the P1 aspartic acid side chain .
Common Reagents and Conditions: : Common reagents used in the synthesis of yzm18 include vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid . The reactions are typically carried out under controlled conditions to ensure the selective formation of the desired product.
Major Products: : The major products formed from these reactions are potent inhibitors of taspase 1, which have shown significant efficacy in inhibiting the target protease .
Scientific Research Applications
Chemistry: : In chemistry, yzm18 is used as a model compound to study the inhibition of threonine proteases and to develop new inhibitors with improved potency and selectivity .
Biology: : In biological research, yzm18 is used to study the role of taspase 1 in cell proliferation and gene expression. It has been shown to be essential for cell proliferation and is overexpressed in many cancer cell lines .
Industry: : In the pharmaceutical industry, yzm18 is used as a lead compound for the development of new drugs targeting threonine proteases .
Mechanism of Action
Mechanism: : Yzm18 exerts its effects by inhibiting the activity of taspase 1. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .
Molecular Targets and Pathways: : The primary molecular target of yzm18 is taspase 1. By inhibiting this enzyme, yzm18 disrupts the cleavage of the mixed-lineage leukemia protein, leading to altered gene expression and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to yzm18 include other inhibitors of taspase 1, such as vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid inhibitors .
Uniqueness: : Yzm18 is unique in its structure, which is based on the preferred enzyme cleavage site Ac-Ile-Ser-Gln-Leu-Asp. This unique structure allows it to effectively inhibit taspase 1 with high potency and selectivity .
Properties
Molecular Formula |
C28H48N6O11S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(E,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-methylsulfonylpent-4-enoic acid |
InChI |
InChI=1S/C28H48N6O11S/c1-7-16(4)24(30-17(5)36)28(43)34-21(14-35)27(42)32-19(8-9-22(29)37)25(40)33-20(12-15(2)3)26(41)31-18(13-23(38)39)10-11-46(6,44)45/h10-11,15-16,18-21,24,35H,7-9,12-14H2,1-6H3,(H2,29,37)(H,30,36)(H,31,41)(H,32,42)(H,33,40)(H,34,43)(H,38,39)/b11-10+/t16-,18+,19-,20-,21-,24-/m0/s1 |
InChI Key |
CYOSFMPARINMQP-DRFTYPOQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)/C=C/S(=O)(=O)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=CS(=O)(=O)C)NC(=O)C |
Origin of Product |
United States |
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